
Spectroscopic Profile of 2-Methyloctane: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyloctane

Cat. No.: B1294640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
methyloctane, a branched alkane hydrocarbon. The document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition. This information is critical for the structural

elucidation, identification, and quality control of 2-methyloctane in various research and

development applications.

Spectroscopic Data Summary
The spectroscopic data for 2-methyloctane is summarized below, providing a comprehensive

quantitative overview of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules.

¹H NMR Data (Predicted)

Due to the unavailability of a public, tabulated dataset of experimental ¹H NMR chemical shifts

and coupling constants, a predicted spectrum is presented. The chemical shifts of protons in

alkanes are typically found in the upfield region of the spectrum, generally between 0.7 and 1.5
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ppm.[1] The local electronic environment, influenced by the degree of substitution, causes

slight variations in these shifts.[1]

Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

CH₃ (C1) ~0.88 Triplet

CH₃ (on C2) ~0.86 Doublet

CH₃ (C8) ~0.88 Triplet

CH₂ (C3-C7) ~1.26 Multiplet

CH (C2) ~1.40 Multiplet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The chemical shifts for 2-methyloctane have been reported and are detailed below.

[2][3]

Carbon Atom Chemical Shift (ppm)

C1 14.1

C2 28.1

C3 36.9

C4 27.2

C5 29.8

C6 32.0

C7 22.7

C8 22.9

CH₃ on C2 22.9
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. For alkanes like 2-methyloctane, the spectrum is

characterized by C-H stretching and bending vibrations.[4]

Wavenumber (cm⁻¹) Vibration Type Intensity

2975 - 2845 C-H Stretch (in CH, CH₂, CH₃) Strong

1480 - 1440 C-H Bend (CH₂) Medium

1470 - 1435 C-H Bend (CH₃) Medium

1385 - 1370 C-H Bend (CH₃) Medium

~1340 C-H Bend (CH) Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-methyloctane, electron ionization (EI) leads to the formation of a

molecular ion and various fragment ions.[5][6] The fragmentation of alkanes is typically

characterized by the cleavage of C-C bonds.[7][8]

m/z Proposed Fragment Ion Relative Abundance

128 [C₉H₂₀]⁺ (Molecular Ion) Low

113 [C₈H₁₇]⁺ Moderate

85 [C₆H₁₃]⁺ High

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ Very High (Base Peak)

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ Moderate
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Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:

A sample of 2-methyloctane (a clear, colorless liquid) is prepared for NMR analysis by

dissolving approximately 5-25 mg of the compound in a deuterated solvent, such as

chloroform-d (CDCl₃).[2] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field

strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is commonly used

to simplify the spectrum to single lines for each unique carbon atom. A small amount of

tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0

ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

For a liquid sample like 2-methyloctane, the IR spectrum can be obtained using the neat

liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A

background spectrum of the clean KBr/NaCl plates is typically recorded first and then

subtracted from the sample spectrum to remove any atmospheric and instrumental

interferences. The data is collected over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction and Ionization:

2-Methyloctane, being a volatile liquid, is typically introduced into the mass spectrometer via

Gas Chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a

beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization

(EI).[5][6]

Mass Analysis and Detection:

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

The detector then records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of 2-methyloctane.

Molecular Structure of 2-Methyloctane

Mass Spectrometry Fragmentation of 2-Methyloctane
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Mass Spectrometry Fragmentation Pathway
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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General Spectroscopic Analysis Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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